Cas no 1408136-22-0 (3-acetamido-3-4-(trifluoromethyl)phenylpropanoic acid)

3-acetamido-3-4-(trifluoromethyl)phenylpropanoic acid structure
1408136-22-0 structure
Product Name:3-acetamido-3-4-(trifluoromethyl)phenylpropanoic acid
CAS No:1408136-22-0
MF:C12H12F3NO3
MW:275.223793983459
CID:5857966
PubChem ID:63651094
Update Time:2025-07-18

3-acetamido-3-4-(trifluoromethyl)phenylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-acetamido-3-4-(trifluoromethyl)phenylpropanoic acid
    • 1408136-22-0
    • 3-acetamido-3-[4-(trifluoromethyl)phenyl]propanoic acid
    • EN300-16661572
    • AKOS012961656
    • Inchi: 1S/C12H12F3NO3/c1-7(17)16-10(6-11(18)19)8-2-4-9(5-3-8)12(13,14)15/h2-5,10H,6H2,1H3,(H,16,17)(H,18,19)
    • InChI Key: MYAIGMULRMRRHE-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C(CC(=O)O)NC(C)=O)(F)F

Computed Properties

  • Exact Mass: 275.07692773g/mol
  • Monoisotopic Mass: 275.07692773g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 66.4Ų

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Additional information on 3-acetamido-3-4-(trifluoromethyl)phenylpropanoic acid

Introduction to 3-acetamido-3-4-(trifluoromethyl)phenylpropanoic acid (CAS No. 1408136-22-0)

3-acetamido-3-4-(trifluoromethyl)phenylpropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1408136-22-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a unique structural motif combining an acetamide group and a trifluoromethyl-substituted phenyl ring, exhibits promising properties that make it a valuable candidate for further research and development in medicinal applications.

The molecular structure of 3-acetamido-3-4-(trifluoromethyl)phenylpropanoic acid consists of a propanoic acid backbone modified with an acetamide substituent at the third carbon position and a phenyl ring at the fourth position, which is further substituted with a trifluoromethyl group. This particular arrangement of functional groups imparts distinct chemical and biological characteristics, making it of interest for various biochemical interactions. The presence of the acetamide group enhances solubility and potential binding affinity to biological targets, while the trifluoromethyl group contributes to metabolic stability and lipophilicity, key factors in drug design.

In recent years, there has been a surge in research focused on compounds with fluorine-containing substituents due to their ability to modulate pharmacokinetic properties. The trifluoromethyl group, in particular, is widely recognized for its role in improving drug efficacy by enhancing binding affinity and reducing susceptibility to enzymatic degradation. Studies have demonstrated that fluorinated compounds often exhibit improved pharmacological profiles compared to their non-fluorinated counterparts, making them attractive for therapeutic development.

3-acetamido-3-4-(trifluoromethyl)phenylpropanoic acid has been explored in several preclinical studies as a potential scaffold for developing novel pharmaceutical agents. Its structural features suggest potential applications in the treatment of inflammatory diseases, neurological disorders, and cancer. For instance, the acetamide moiety can interact with biological targets such as enzymes and receptors, while the trifluoromethyl group can enhance binding interactions, leading to more potent and selective drug candidates.

One of the most compelling aspects of this compound is its versatility in chemical modification. The presence of multiple reactive sites allows for further derivatization, enabling researchers to fine-tune its biological activity. This flexibility has led to its investigation as a building block for more complex molecules designed to target specific disease pathways. The ability to modify both the acetamide and phenyl ring while retaining the trifluoromethyl substituent provides a rich chemical space for innovation.

Recent advancements in computational chemistry have also highlighted the potential of 3-acetamido-3-4-(trifluoromethyl)phenylpropanoic acid as a lead compound. Molecular docking studies have identified its potential binding interactions with various therapeutic targets, including proteases and kinases involved in disease progression. These virtual screening approaches have accelerated the discovery process by predicting favorable interactions between this compound and biological receptors, guiding experimental synthesis efforts.

The synthesis of 3-acetamido-3-4-(trifluoromethyl)phenylpropanoic acid presents both challenges and opportunities for synthetic chemists. The introduction of the trifluoromethyl group requires specialized methodologies to ensure high yield and purity. However, recent developments in fluorination techniques have made it more feasible to incorporate this moiety into complex molecules with greater ease. Optimized synthetic routes have been reported that leverage transition metal catalysis and electrochemical methods to achieve efficient production.

In conclusion, 3-acetamido-3-4-(trifluoromethyl)phenylpropanoic acid (CAS No. 1408136-22-0) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with its favorable pharmacokinetic properties, make it an attractive candidate for further exploration. As research continues to uncover new applications for fluorinated compounds, this molecule is likely to play an increasingly important role in the development of next-generation therapeutics.

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